5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-NITROANILINE
Overview
Description
5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-NITROANILINE is a complex organic compound that features a combination of benzenesulfonyl, piperazine, morpholine, and nitroaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-NITROANILINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nitration: Introduction of the nitro group into the aromatic ring.
Sulfonylation: Attachment of the benzenesulfonyl group to the piperazine ring.
Alkylation: Introduction of the morpholine group via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Synthesis: Use of continuous flow reactors to streamline the production process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-NITROANILINE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-NITROANILINE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-NITROANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of receptors involved in various biological pathways.
Inhibiting Enzymes: Blocking the activity of enzymes critical to certain cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Evaluated for serotonin reuptake inhibitory activity.
Uniqueness
5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-NITROANILINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-morpholin-4-ylethyl)-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O5S/c28-27(29)22-7-6-19(18-21(22)23-8-9-24-14-16-32-17-15-24)25-10-12-26(13-11-25)33(30,31)20-4-2-1-3-5-20/h1-7,18,23H,8-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSZGFCROHRMRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCN3CCOCC3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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